Trenbolone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trenbolone can be synthesized from 3-ethylenedioxy-estra-5,10,9,11-dien-17-one as a starting material . The synthetic process involves several steps:
Reduction: The keto group at position 17 is reduced to an alcohol.
Hydrolysis: The ketal group at position 3 is hydrolyzed.
Oxidative Dehydrogenation: This step is performed to introduce double bonds.
Acetylation: The alcohol at position 17 is acetylated to form this compound acetate.
Industrial Production Methods
Industrial production of this compound acetate involves a high-yield synthesis method that includes the following steps :
Etherification: Methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione are reacted.
Reduction: Potassium borohydride is used for reduction.
Hydrolysis: Methanol and hydrochloric acid are used.
Dehydrogenation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used.
Acylation: Benzene, pyridine, and acetyl chloride are used to form this compound acetate.
Chemical Reactions Analysis
Types of Reactions
Trenbolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-diketone derivatives.
Reduction: Reduction reactions can convert keto groups to alcohols.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative dehydrogenation.
Reduction: Potassium borohydride is used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
This compound-diol: Formed through reduction reactions.
This compound-diketone: Formed through oxidation reactions.
Scientific Research Applications
Trenbolone has several scientific research applications:
Mechanism of Action
Trenbolone exerts its effects by binding to androgen receptors, leading to increased protein synthesis and muscle growth . It also increases the uptake of ammonium ions by muscles, enhancing the rate of protein synthesis . This compound has both anabolic and androgenic effects, contributing to its potent muscle-building properties .
Comparison with Similar Compounds
Similar Compounds
Nandrolone: Trenbolone is a derivative of nandrolone.
Testosterone: Both compounds are anabolic-androgenic steroids but differ in their potency and effects.
This compound Acetate: A commonly used ester of this compound with a short half-life.
This compound Enanthate: Another ester with a longer half-life compared to this compound acetate.
Uniqueness
This compound is unique due to its high anabolic potency and ability to promote muscle growth without significant water retention . It is also known for its ability to increase feed efficiency and mineral absorption in livestock .
Properties
CAS No. |
10061-33-8 |
---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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